N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)-2,2-diphenylacetamide hydrochloride

Description

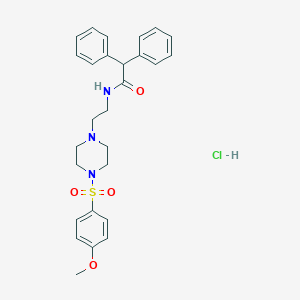

This compound features a piperazine core substituted with a 4-methoxyphenylsulfonyl group, an ethyl linker, and a 2,2-diphenylacetamide moiety. The hydrochloride salt enhances solubility for pharmacological applications.

Properties

IUPAC Name |

N-[2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]ethyl]-2,2-diphenylacetamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31N3O4S.ClH/c1-34-24-12-14-25(15-13-24)35(32,33)30-20-18-29(19-21-30)17-16-28-27(31)26(22-8-4-2-5-9-22)23-10-6-3-7-11-23;/h2-15,26H,16-21H2,1H3,(H,28,31);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXFBHDWWYYQBBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCNC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32ClN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

530.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)-2,2-diphenylacetamide hydrochloride is a complex organic compound with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique molecular structure that includes:

- Piperazine moiety : Enhances interaction with biological targets.

- Methoxy and sulfonyl groups : Impart distinct chemical reactivity and biological activity.

The molecular formula is , with a molecular weight of approximately 454.0 g/mol.

The biological activity of this compound is primarily attributed to its role as an acetylcholinesterase inhibitor . By binding to the active site of the enzyme acetylcholinesterase, it prevents the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission. This action is significant in neuropharmacology, particularly for conditions related to cognitive decline.

1. Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties. It has been studied for its potential to mitigate neurodegenerative diseases by protecting neuronal cells from apoptosis and oxidative stress.

2. Receptor Binding

The compound has shown affinity for various receptors, particularly serotonin receptors. Its interaction with these receptors suggests potential applications in treating mood disorders and anxiety.

3. Enzyme Inhibition

In addition to acetylcholinesterase inhibition, studies have indicated that this compound may inhibit other enzymes involved in neurotransmitter metabolism, further contributing to its pharmacological profile.

Case Studies and Experimental Data

A series of studies have investigated the biological effects of this compound:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant inhibition of acetylcholinesterase activity in vitro, leading to increased levels of acetylcholine in neuronal cultures. |

| Study 2 | Reported neuroprotective effects in animal models of Alzheimer's disease, with reduced markers of oxidative stress and improved cognitive function. |

| Study 3 | Investigated receptor binding profiles, revealing high affinity for serotonin receptors (5-HT1A and 5-HT2A), suggesting potential antidepressant effects. |

Comparison with Similar Compounds

Key Structural Features

The table below compares structural attributes and molecular properties:

*Calculated based on formula C₃₂H₃₄N₃O₄S·HCl.

Pharmacological and Physicochemical Differences

Piperazine Substitution Effects: The 4-methoxyphenylsulfonyl group in the target compound enhances solubility compared to the 4-methylphenylsulfonyl group in ’s analog due to the methoxy group’s polarity . The 5-chloro-2-methylphenyl substituent in ’s compound increases lipophilicity, favoring blood-brain barrier penetration, but may reduce selectivity compared to sulfonyl-containing analogs .

Salt Form and Bioavailability :

Receptor Binding and Selectivity

- Dopamine D3 Receptor Affinity : highlights that dichlorophenyl-piperazine derivatives exhibit D3 receptor selectivity. The target compound’s methoxyphenylsulfonyl group may shift selectivity toward other GPCRs or serotonin receptors due to its bulkier, polar substituent .

- Sulfonyl Group Impact: Sulfonyl groups (e.g., in and the target compound) are associated with enhanced metabolic stability compared to non-sulfonylated analogs like , which may undergo faster oxidative metabolism .

Research Findings and Implications

- Metabolic Stability : The 4-methoxyphenyl group may undergo CYP450-mediated demethylation, necessitating prodrug strategies for sustained activity, whereas ’s chloro group resists metabolic degradation .

- Therapeutic Potential: Structural similarities to ’s D3-selective compound suggest possible CNS applications, but the target’s sulfonyl group may redirect activity toward peripheral targets like sigma receptors .

Q & A

Q. What are optimized synthetic routes for N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)-2,2-diphenylacetamide hydrochloride, and how can purity be validated?

- Methodological Answer : Synthesis typically involves sequential nucleophilic substitution and coupling reactions. For example:

Sulfonylation : React 4-methoxyphenylsulfonyl chloride with piperazine under basic conditions (e.g., triethylamine in DCM) to form the sulfonylpiperazine intermediate.

Alkylation : Introduce the ethyl spacer via alkylation of the piperazine nitrogen using 1,2-dibromoethane.

Amidation : Couple the intermediate with 2,2-diphenylacetic acid using EDCl/HOBt or similar coupling agents.

Purity Validation :

- HPLC : Use a C18 column with a mobile phase of methanol/sodium acetate buffer (pH 4.6, 65:35 v/v) at 254 nm to assess purity ≥95% .

- NMR : Confirm structural integrity via ¹H/¹³C NMR, focusing on sulfonyl (δ 3.8–4.2 ppm) and piperazine (δ 2.5–3.5 ppm) protons .

Q. How can researchers characterize the structural conformation of this compound to confirm its active pharmacophore?

- Methodological Answer :

- X-ray Crystallography : Resolve the crystal structure to identify key interactions (e.g., hydrogen bonding between the sulfonyl group and adjacent residues) .

- Computational Modeling : Perform density functional theory (DFT) calculations to optimize geometry and compare with experimental data .

- FT-IR Spectroscopy : Validate functional groups (e.g., sulfonyl S=O stretching at 1150–1300 cm⁻¹) .

Q. What in vitro assays are appropriate to evaluate the biological activity of this compound, such as its role in cystic fibrosis transmembrane conductance regulator (CFTR) correction?

- Methodological Answer :

- Electrophysiological Assays : Use Fischer rat thyroid (FRT) cells expressing ΔF508-CFTR to measure chloride efflux via halide-sensitive fluorescent dyes (e.g., YFP-H148Q/I152L) .

- Western Blotting : Assess CFTR maturation (Band C:B ratio) in human bronchial epithelial (HBE) cells after treatment .

- Dose-Response Analysis : Determine EC₅₀ values using patch-clamp techniques to quantify channel potentiation .

Advanced Research Questions

Q. How should structure-activity relationship (SAR) studies be designed to identify structural modifications that enhance CFTR correction efficacy?

- Methodological Answer :

- Core Modifications : Synthesize analogs with varied sulfonyl substituents (e.g., 4-fluorophenyl or 2,3-dichlorophenyl) to assess steric/electronic effects .

- Piperazine Substitutions : Replace piperazine with morpholine or thiomorpholine to evaluate ring flexibility impacts .

- High-Throughput Screening : Test analogs in parallel using FRT cell assays and machine learning models (e.g., random forest regression) to correlate structural features with activity .

Q. How can discrepancies between in vitro CFTR correction activity and in vivo pharmacokinetic (PK) data be resolved?

- Methodological Answer :

- Bioavailability Studies : Administer the compound via intravenous/oral routes in murine models and measure plasma concentrations via LC-MS/MS. Adjust formulations (e.g., PEGylation) to enhance solubility .

- Metabolite Identification : Use hepatocyte microsomal assays to detect phase I/II metabolites and assess stability .

- PK/PD Modeling : Integrate in vitro EC₅₀ values with in vivo PK data to optimize dosing regimens .

Q. What experimental strategies mitigate off-target effects in neuronal assays for this compound?

- Methodological Answer :

- Receptor Profiling : Screen against dopamine (D2/D3) and serotonin (5-HT1A/2A) receptors using radioligand binding assays to exclude neuroactive side effects .

- Functional Selectivity : Conduct calcium flux assays in HEK293 cells expressing GPCRs to confirm target specificity .

- CRISPR-Cas9 Knockout : Generate CFTR-null cell lines to isolate compound effects from endogenous channel activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.